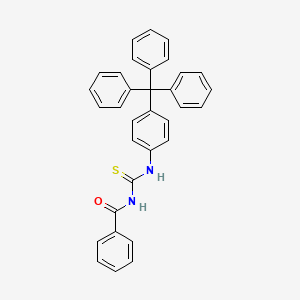

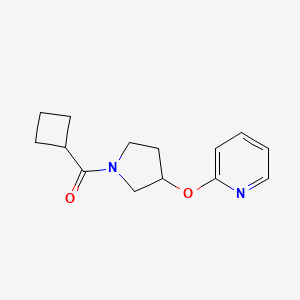

N-benzoyl-N'-(4-tritylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzoyl-N'-(4-tritylphenyl)thiourea, also known as BTPTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

N-benzoyl-N’-(4-tritylphenyl)thiourea derivatives have been synthesized and evaluated for their antibacterial activity. The compounds were tested against both gram-positive (Micrococcus luteus and Bacillus cereus) and gram-negative (Pseudomonas aeruginosa and Escherichia coli) bacteria using the agar well diffusion method. This research sheds light on their potential as antimicrobial agents .

Anticancer Properties

Thiourea derivatives, including those with heterocyclic cores, have shown significant anticancer activity against various cancer types, such as prostate, lung, breast, and liver cancer. N-benzoyl-N’-(4-tritylphenyl)thiourea may exhibit similar properties, making it a promising candidate for further investigation in cancer research .

Metal Coordination and Analytical Applications

Schiff base compounds containing thiourea moieties are useful in metal coordination chemistry. N-benzoyl-N’-(4-tritylphenyl)thiourea derivatives could serve as ligands for metal ions, potentially leading to applications in catalysis and analytical chemistry .

Other Potential Activities

Thiourea derivatives have been explored for various activities:

- Micelle Formation and Protein Denaturation : Thioureas can impact micelle formation and protein stability .

Crystal Growth

Interestingly, N,N-dimethylformamide (DMF) plays dual roles in the synthesis of benzothiazoles from N-benzoyl-N’-(2,4,6-trichlorophenyl)thiourea. DMF acts not only as a solvent but also as a reaction reagent, catalyst, and stabilizer .

Mechanism of Action

Target of Action

N-Benzoyl-N’-(4-Tritylphenyl)Thiourea is a type of thiourea derivative. Thiourea derivatives have been found to exhibit significant antibacterial activity . Therefore, the primary targets of N-Benzoyl-N’-(4-Tritylphenyl)Thiourea are likely to be bacterial cells.

Mode of Action

These compounds typically interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes within the bacterial cells .

Biochemical Pathways

Given its antibacterial activity, it is likely that this compound interferes with pathways essential for bacterial growth and survival .

Result of Action

The result of the action of N-Benzoyl-N’-(4-Tritylphenyl)Thiourea is the inhibition of bacterial growth due to its antibacterial activity . This is likely achieved through the disruption of essential biochemical processes within the bacterial cells.

properties

IUPAC Name |

N-[(4-tritylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26N2OS/c36-31(25-13-5-1-6-14-25)35-32(37)34-30-23-21-29(22-24-30)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H,(H2,34,35,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHOFYPQGBYKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-(4-tritylphenyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2912049.png)

![Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2912064.png)

![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2912065.png)

![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2912066.png)